N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide
Description
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide is a heterocyclic compound featuring a fused [1,4]dioxino[2,3-f][1,3]benzothiazole core substituted with an ethyl group at position 3 and a benzamide moiety bearing an ethylsulfonyl group. Its synthesis likely involves condensation reactions similar to those reported for related 1,4-benzodioxine derivatives, such as the use of thiosemicarbazide and benzodioxine intermediates under basic conditions .
Properties
IUPAC Name |
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-3-22-14-11-15-16(27-10-9-26-15)12-17(14)28-20(22)21-19(23)13-7-5-6-8-18(13)29(24,25)4-2/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNJRQZBAYXFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4S(=O)(=O)CC)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Dioxin Ring: The benzothiazole core is then reacted with ethylene glycol under acidic conditions to form the dioxin ring.
Ethylation: The resulting compound is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It targets enzymes and receptors involved in key biological processes, such as DNA synthesis, protein synthesis, and cell signaling.
Pathways Involved: The compound modulates pathways related to cell proliferation, apoptosis, and immune response, thereby influencing cellular functions and disease outcomes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis may parallel methods for 1,4-benzodioxine derivatives, such as condensation with sodium acetate catalysis .
- Solubility and Bioavailability : Compared to the hydrochloride salt in , the ethylsulfonyl group may reduce reliance on salt formation for solubility, offering advantages in formulation.
- Biological Activity: Structural analogs in and suggest that fused heterocycles with sulfonyl or aminoalkyl groups are viable in drug discovery, though substituent choice critically determines target specificity.
Biological Activity
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide is a synthetic compound that has drawn attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a unique combination of a dioxino ring fused with a benzothiazole moiety, which may confer distinct pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 340.4 g/mol. Its structure includes:
- Dioxino Ring : A fused bicyclic system that enhances reactivity.
- Benzothiazole Moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Ethylsulfonyl Group : This functional group can influence solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation or altered signaling pathways.
- Receptor Modulation : Interaction with receptors can modulate cellular responses, impacting processes such as apoptosis and immune response modulation.
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : Preliminary assessments suggest that it exhibits significant antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell lines in vitro, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : There is evidence suggesting the compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-methoxybenzothiazol-2-yl)-N-(diethylamino)acetamide | Benzothiazole + diethylamino | Antimicrobial |
| 6-(diethylamino)-N-(benzothiazolyl)-furan-2-carboxamide | Furan + benzothiazole | Enzyme inhibitor |
| 4-methyl-N-(dihydrobenzo[d]thiazol-2-yl)-N-(diethylamino)butanamide | Benzothiazole + butanamide | Antidiabetic |
This table illustrates how variations in structure can lead to differences in biological activity.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound on human cancer cell lines (e.g., MCF7 breast cancer cells), results indicated a dose-dependent inhibition of cell viability. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting that it interferes with bacterial cell wall synthesis or function.
Q & A
Q. Example Optimization Table :
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 80 | 110 | 95 |
| pH | 9 | 11 | 10 |
| Solvent (EtOH:DMF) | 1:1 | 3:1 | 2:1 |
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1680 cm⁻¹, S=O at ~1350 cm⁻¹) .
- NMR (¹H/¹³C) : Assign protons and carbons in the benzothiazole and dioxino rings. For example, the ethylsulfonyl group shows distinct δ 1.2–1.4 ppm (CH₃) and δ 3.5–3.7 ppm (CH₂) in ¹H NMR .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- X-ray Crystallography : Resolve tautomeric or stereochemical ambiguities using SHELX for refinement .
Advanced: How can contradictions in NMR data due to tautomerism or dynamic effects be resolved?
Answer:
Tautomerism in the benzothiazole-dioxino system may lead to split signals or unexpected coupling. Strategies include:
- Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow tautomeric interconversion, simplifying spectra .
- X-ray Crystallography : Definitively assign the dominant tautomer via SHELX-refined crystal structures (e.g., confirming enol-imine vs. keto-amine forms) .
- DFT Calculations : Predict chemical shifts for tautomers using Gaussian or ORCA software to compare with experimental data .
Q. Example Tautomer Analysis :
| Tautomer | Predicted δ (¹H, ppm) | Experimental δ (¹H, ppm) |
|---|---|---|
| Enol-imine | 6.8–7.2 | 6.9 (multiplet) |
| Keto-amine | 7.1–7.5 | Not observed |
Advanced: What computational tools can predict reaction pathways or optimize synthesis?
Answer:
- COMSOL Multiphysics : Model reaction kinetics and mass transfer in multi-step syntheses. For example, simulate sulfonylation efficiency under varying pH .
- AI-Driven Platforms : Train neural networks on existing reaction data to predict optimal catalysts or solvent systems. Tools like ChemOS integrate with robotic labs for autonomous experimentation .
- Molecular Dynamics (MD) : Study solvation effects or transition states using AMBER or GROMACS to refine mechanistic hypotheses .
Advanced: How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?
Answer:
The compound’s stability and solubility are governed by intermolecular interactions:
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs between sulfonyl O and benzothiazole N–H) using Etter’s formalism .
- SHELX Refinement : Quantify bond lengths/angles in the crystal lattice to identify key stabilizing interactions (e.g., C–H···O vs. N–H···O bonds) .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond density.
Q. Example Hydrogen-Bond Network :
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H (benzothiazole) | O (sulfonyl) | 2.89 | 156 |
| C–H (dioxino) | O (ethylsulfonyl) | 3.12 | 142 |
Advanced: How can researchers address low yields in the final cyclization step?
Answer:
Low yields often stem from side reactions (e.g., ring-opening or oxidation). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
